N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE
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Overview
Description
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazole ring, a quinazoline moiety, and a furan carboxamide, contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are a key component of this molecule, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could interact with multiple targets, contributing to its biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction could lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected.
Result of Action
Triazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that the compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors, such as azides and alkynes, under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is often formed through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled using suitable reagents and conditions to form the triazoloquinazoline core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of action of triazoloquinazoline derivatives in various biological systems.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar triazole ring structure and exhibit anticancer activities.
Quinoxaline Derivatives: These compounds have a quinazoline-like structure and are known for their diverse pharmacological activities.
Uniqueness
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a triazole ring, quinazoline moiety, and furan carboxamide
Properties
IUPAC Name |
N-[4-[[7-chloro-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN6O4S/c1-16-4-11-20(12-5-16)39(36,37)27-25-31-24(21-15-17(28)6-13-22(21)34(25)33-32-27)29-18-7-9-19(10-8-18)30-26(35)23-3-2-14-38-23/h2-15H,1H3,(H,29,31)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGBAYRJDACSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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